molecular formula C12H23N B1296254 2-Aminobicyclohexyl CAS No. 6283-14-3

2-Aminobicyclohexyl

Cat. No.: B1296254
CAS No.: 6283-14-3
M. Wt: 181.32 g/mol
InChI Key: KEHCTKVZDAEDPP-UHFFFAOYSA-N
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Description

2-Aminobicyclohexyl, also known as 2-cyclohexylcyclohexan-1-amine, is an organic compound with the molecular formula C12H23N. It is a bicyclic amine, consisting of two cyclohexane rings connected by a single nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminobicyclohexyl typically involves the reduction of 2-cyclohexylcyclohexanone using a suitable reducing agent. One common method is the catalytic hydrogenation of 2-cyclohexylcyclohexanone in the presence of a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure, to yield this compound .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This allows for better control over reaction parameters and increased efficiency. The use of high-pressure hydrogenation reactors with automated control systems ensures consistent product quality and higher yields .

Chemical Reactions Analysis

Types of Reactions

2-Aminobicyclohexyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Aminobicyclohexyl has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Aminobicyclohexyl involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the bicyclic structure provides steric hindrance, affecting the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its bicyclic structure combined with an amino group, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

2-cyclohexylcyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h10-12H,1-9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEHCTKVZDAEDPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2CCCCC2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00278404
Record name 2-Aminobicyclohexyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00278404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6283-14-3
Record name [1,1'-Bicyclohexyl]-2-amine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7141
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Aminobicyclohexyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00278404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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